![molecular formula C20H18Br2N2 B14257228 N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine CAS No. 245062-73-1](/img/structure/B14257228.png)
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is a chemical compound characterized by the presence of two bromophenyl groups attached to a benzene-1,3-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reagents such as hydrazine and palladium on carbon.
Bromination: The final step involves the bromination of the amine groups to introduce bromophenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and bromination processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines.
Scientific Research Applications
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Bis[(4-chlorophenyl)methyl]benzene-1,3-diamine
- N~1~,N~3~-Bis[(4-fluorophenyl)methyl]benzene-1,3-diamine
- N~1~,N~3~-Bis[(4-methylphenyl)methyl]benzene-1,3-diamine
Uniqueness
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight and electron density .
Properties
CAS No. |
245062-73-1 |
|---|---|
Molecular Formula |
C20H18Br2N2 |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
1-N,3-N-bis[(4-bromophenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C20H18Br2N2/c21-17-8-4-15(5-9-17)13-23-19-2-1-3-20(12-19)24-14-16-6-10-18(22)11-7-16/h1-12,23-24H,13-14H2 |
InChI Key |
JDRKQCQUOGCWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


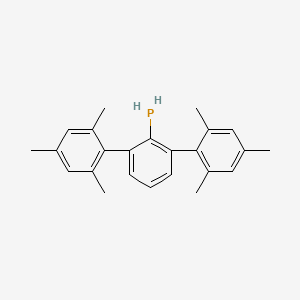
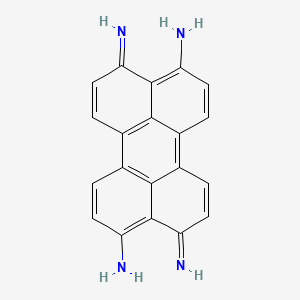
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
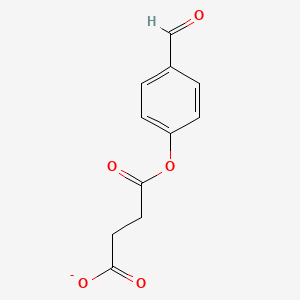
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
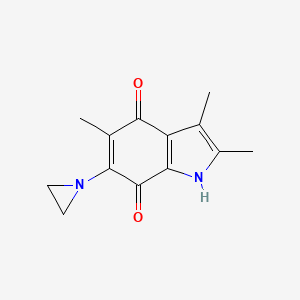

![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
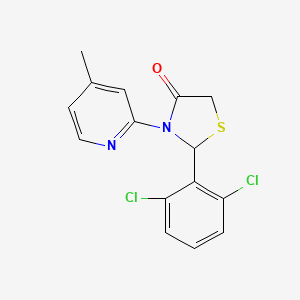
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)

